REACTION_SMILES
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[CH2:51]1[O:52][CH2:53][CH2:54][CH2:55]1.[CH3:115][OH:116].[CH3:117][c:118]1[cH:119][cH:120][cH:121][cH:122][cH:123]1.[CH3:40][Si:41]([N-:44][Si:42]([CH3:43])([CH3:45])[CH3:46])([CH3:47])[CH3:48].[Cl:1][c:2]1[n:3][cH:4][c:5]([CH2:8][N:9]2[CH2:10][CH:11]([O:13][CH3:14])[CH2:12]2)[cH:6][cH:7]1.[Cl:56][CH2:57][Cl:58].[ClH:50].[Li+:49].[O:61]=[C:62]([CH:63]=[CH:64][c:65]1[cH:66][cH:67][cH:68][cH:69][cH:70]1)[CH:71]=[CH:72][c:73]1[cH:74][cH:75][cH:76][cH:77][cH:78]1.[O:79]=[C:80]([CH:81]=[CH:82][c:83]1[cH:84][cH:85][cH:86][cH:87][cH:88]1)[CH:89]=[CH:90][c:91]1[cH:92][cH:93][cH:94][cH:95][cH:96]1.[O:97]=[C:98]([CH:99]=[CH:100][c:101]1[cH:102][cH:103][cH:104][cH:105][cH:106]1)[CH:107]=[CH:108][c:109]1[cH:110][cH:111][cH:112][cH:113][cH:114]1.[Pd:59].[Pd:60].[c:15]1(-[c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[cH:22][cH:23][cH:24][cH:25][c:26]1[P:27]([CH:28]1[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33]1)[CH:34]1[CH2:35][CH2:36][CH2:37][CH2:38][CH2:39]1>>[c:2]1([NH2:44])[n:3][cH:4][c:5]([CH2:8][N:9]2[CH2:10][CH:11]([O:13][CH3:14])[CH2:12]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC1CN(Cc2ccc(Cl)nc2)C1
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Li+]
|
Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(C=Cc1ccccc1)C=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(C=Cc1ccccc1)C=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(C=Cc1ccccc1)C=Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Pd]
|
Name
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|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Pd]
|
Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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c1ccc(-c2ccccc2P(C2CCCCC2)C2CCCCC2)cc1
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Name
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Type
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product
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Smiles
|
COC1CN(Cc2ccc(N)nc2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |